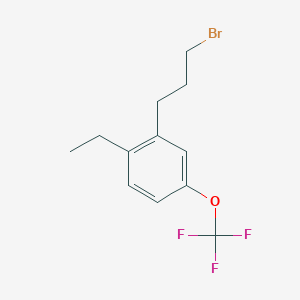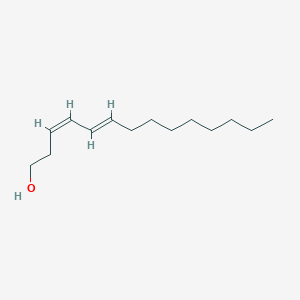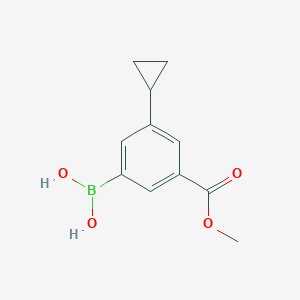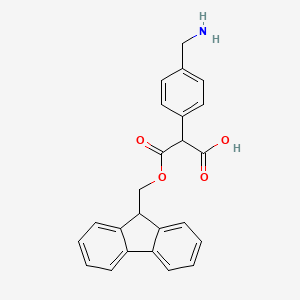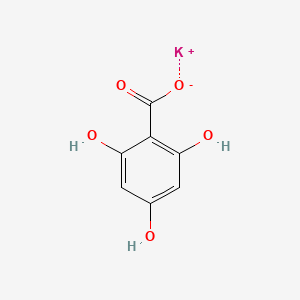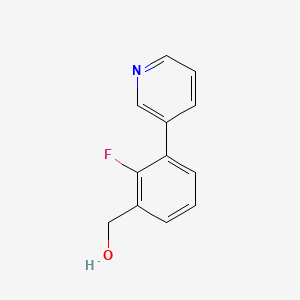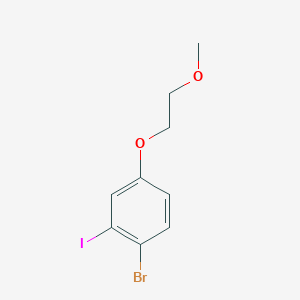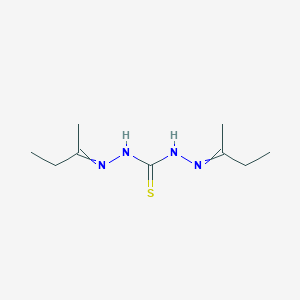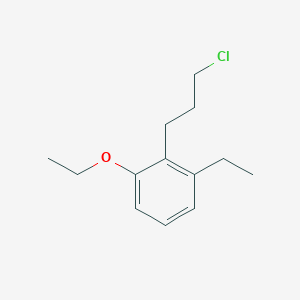
1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with ethoxy, ethyl, and chloropropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the process. The purification of the final product is typically achieved through distillation or recrystallization.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of 1-(3-aminopropyl)-2-ethoxy-6-ethylbenzene or 1-(3-thiopropyl)-2-ethoxy-6-ethylbenzene.
Oxidation: Formation of 1-(3-chloropropyl)-2-ethoxy-6-ethylbenzoic acid.
Reduction: Formation of 1-(3-propyl)-2-ethoxy-6-ethylbenzene.
科学的研究の応用
1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene depends on its interaction with specific molecular targets. The chloropropyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or nucleic acids, potentially altering their function. The ethoxy and ethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
類似化合物との比較
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- 1-(3-Chlorophenyl)piperazine hydrochloride
Uniqueness
1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
特性
分子式 |
C13H19ClO |
|---|---|
分子量 |
226.74 g/mol |
IUPAC名 |
2-(3-chloropropyl)-1-ethoxy-3-ethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-3-11-7-5-9-13(15-4-2)12(11)8-6-10-14/h5,7,9H,3-4,6,8,10H2,1-2H3 |
InChIキー |
MXDBEBKHMURWHG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)OCC)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


